![molecular formula C8H15NO B13458311 (4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine CAS No. 2866352-84-1](/img/structure/B13458311.png)
(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-methyl-7-oxabicyclo[221]heptan-1-yl}methanamine is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
The synthesis of 1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Chemical Reactions Analysis
1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique bicyclic structure.
Medicine: It may be explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the methanamine group.
1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane: This compound has a similar structure but different substituents, leading to different chemical properties and applications.
The uniqueness of 1-{4-methyl-7-oxabicyclo[22
Properties
CAS No. |
2866352-84-1 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-7-2-4-8(6-9,10-7)5-3-7/h2-6,9H2,1H3 |
InChI Key |
NTOATGMWDDWCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
![Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458234.png)
amine hydrochloride](/img/structure/B13458239.png)
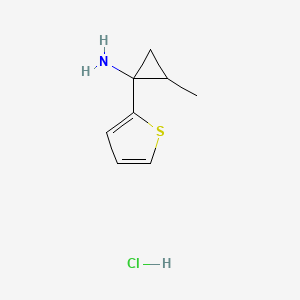
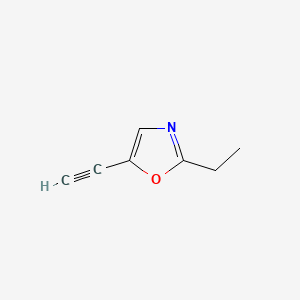
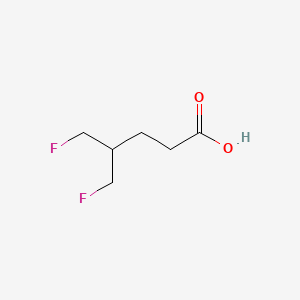
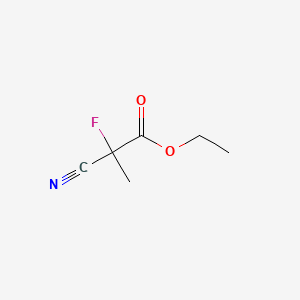
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)


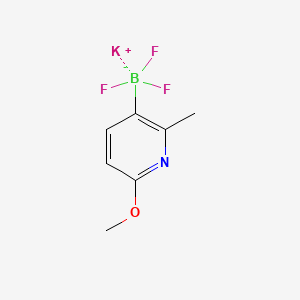
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)

